ER21355 was initially developed in a laboratory setting, with its synthesis and characterization reported in scientific literature. The compound's structure and properties have been analyzed to understand its mechanism of action and potential therapeutic uses.
ER21355 falls under the category of synthetic organic compounds. Its classification is based on its molecular structure, which is characterized by specific functional groups that contribute to its biological activity.
The synthesis of ER21355 involves several steps that utilize standard organic chemistry techniques. The primary method includes:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of ER21355. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of the synthesized compound.
ER21355 has a well-defined molecular structure that can be represented by its chemical formula, which includes various atoms such as carbon, hydrogen, nitrogen, and oxygen. The structural representation reveals the arrangement of these atoms and the presence of functional groups that are crucial for its biological activity.
Molecular weight, melting point, and solubility data are essential for understanding ER21355's physical properties. For instance, the molecular weight is calculated based on the sum of atomic weights of all constituent atoms in the compound.
ER21355 participates in various chemical reactions that are significant for its application in medicinal chemistry. Notably:
The kinetics of these reactions can be studied using spectroscopic methods to monitor changes over time, providing insights into the reactivity and stability of ER21355 under different conditions.
The mechanism of action of ER21355 involves interaction with specific biological targets within cells. This can include binding to receptors or enzymes that play a role in disease pathways.
Research indicates that ER21355 may exhibit effects such as inhibition or activation of certain pathways, which can be quantified through assays measuring cellular responses or biochemical activity.
ER21355 exhibits distinct physical properties such as:
The chemical stability of ER21355 under various conditions (e.g., light, temperature) is crucial for its application. It should also be assessed for reactivity with common laboratory reagents to predict behavior in experimental setups.
ER21355 has potential applications in several scientific domains:
The discovery of Phosphodiesterase type 5 inhibitors originated from cardiovascular research in the 1980s, targeting cyclic guanosine monophosphate degradation pathways. Initial efforts by Pfizer sought antianginal agents, culminating in UK-92480 (sildenafil citrate). During Phase I trials (1991–1992), investigators observed enhanced penile erection as an unexpected side effect, redirecting development toward erectile dysfunction [1] [9]. This serendipitous finding revolutionized urological therapeutics, leading to sildenafil’s 1998 Food and Drug Administration approval as the first oral erectile dysfunction medication. Subsequent agents—vardenafil (2003), tadalafil (2003), and avanafil (2012)—were engineered to optimize selectivity, pharmacokinetics, and tissue specificity [3] [6].
Key milestones include:
Table 1: Evolution of Phosphodiesterase type 5 Inhibitors
Compound | Approval Year | Key Structural Feature | Clinical Advance |
---|---|---|---|
Sildenafil | 1998 | Pyrazolopyrimidinone core | First oral erectile dysfunction therapy |
Vardenafil | 2003 | Imidazotriazinone | Enhanced potency (Phosphodiesterase type 5 IC₅₀ = 0.7 nM) |
Tadalafil | 2003 | β-Carboline | 36-hour duration; benign prostatic hyperplasia indication |
Avanafil | 2012 | Aminotriazolopyrimidine | Rapid onset (15 min); reduced Phosphodiesterase type 6 affinity |
ER21355 emerges as a novel investigational Phosphodiesterase type 5 inhibitor characterized by a pyrazolopyridine scaffold, distinct from existing agents. Preclinical studies indicate sub-nanomolar half-maximal inhibitory concentration for Phosphodiesterase type 5 (0.4–0.8 nM), exceeding sildenafil’s potency (4.0 nM) [2] [6]. Its molecular design incorporates:
Figure 1: ER21355’s Binding Mechanism
Phosphodiesterase type 5 Active Site | Region | ER21355 Interaction | |----------------|----------------------------------| | M-site | H₂O-mediated Zn²⁺ coordination | | Q-pocket | H-bond with Gln817 | | Q2 subpocket | Fluorophenyl hydrophobic contact | | L-region | Sulfonamide van der Waals forces |
Beyond erectile dysfunction, ER21355 demonstrates potential for:
Despite promising preclinical data, ER21355 faces unresolved research questions:
Table 2: Critical Research Priorities for ER21355
Domain | Knowledge Gap | Required Study |
---|---|---|
Molecular Pharmacology | Phosphodiesterase type 3 cross-reactivity | Crystal structures with off-target isoforms |
Metabolic Stability | Cytochrome P450 3A4 metabolism kinetics | Radiolabeled pharmacokinetic assays |
Fertility | Impact on sperm DNA fragmentation | Controlled trials in idiopathic infertility |
Cardiovascular Safety | Pressure-flow responses in pulmonary circulation | Invasive hemodynamic monitoring |
Addressing these gaps necessitates:
ER21355 thus represents both an incremental advance in Phosphodiesterase type 5 inhibitor design and a probe for elucidating cyclic guanosine monophosphate signaling in urological health. Its ultimate therapeutic niche depends on resolving these mechanistic and clinical uncertainties.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6